molecular formula C10H8N4O3 B7737529 2-cyano-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-cyano-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B7737529
M. Wt: 232.20 g/mol
InChI Key: UCRRDFDZZFMXHI-KPKJPENVSA-N
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Description

2-Cyano-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a hydrazone derivative synthesized via the condensation of 2-cyanoacetohydrazide with 3-nitrobenzaldehyde in ethanol under acidic catalysis . Its structure features a nitrophenyl group at the imine position, a cyanoacetohydrazide backbone, and an E-configuration at the hydrazone bond. Key spectral characteristics include:

  • IR: Strong absorption bands for C≡N (~2230 cm⁻¹), C=O (~1670–1720 cm⁻¹), and NH (~3186–3336 cm⁻¹) .
  • 1H-NMR: Aromatic protons (δ 7.20–8.30 ppm), a singlet for the methylidene proton (δ ~8.95 ppm), and an exchangeable NH proton (~11.20 ppm) .
  • MS: Molecular ion peaks (e.g., m/z 269–357) and fragmentation patterns consistent with hydrazone cleavage .

Properties

IUPAC Name

2-cyano-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c11-5-4-10(15)13-12-7-8-2-1-3-9(6-8)14(16)17/h1-3,6-7H,4H2,(H,13,15)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRRDFDZZFMXHI-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-cyano-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves the reaction of cyanoacetohydrazide with 3-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .

Chemical Reactions Analysis

Knoevenagel Condensation

The active methylene group (-CH2_2-C≡N) participates in Knoevenagel condensations with aromatic aldehydes. This reaction typically occurs in aprotic solvents (e.g., toluene) under catalytic basic conditions (e.g., triethylamine) at elevated temperatures (100–110°C) .

Example Reaction:

ReactantsConditionsProductYieldSource
Target compound + BenzaldehydeToluene, NEt3_3, 110°C(E)-2-Cyano-N-(3-nitrophenyl)-3-phenylacrylohydrazide70–85%

The mechanism involves deprotonation of the methylene group to form a carbanion, which attacks the aldehyde carbonyl, followed by dehydration to form an α,β-unsaturated nitrile .

Cyclization Reactions

The compound undergoes intramolecular cyclization with electrophilic reagents to form heterocyclic systems:

Chromene Formation

Reaction with salicylaldehyde derivatives in ethanol under reflux yields 2-imino-2H-chromene-3-carbohydrazide derivatives via Knoevenagel condensation followed by intramolecular cyclization :

Target compound+SalicylaldehydeEtOH, ΔChromene derivative (m/z 485 observed)\text{Target compound} + \text{Salicylaldehyde} \xrightarrow{\text{EtOH, Δ}} \text{Chromene derivative (m/z 485 observed)}

Key Data:

  • Conditions: Ethanol, reflux (2–4 hours)

  • Catalyst: Piperidine (trace amounts)

  • Product Stability: Enhanced by resonance from the conjugated nitrile and aromatic systems .

Hydrazone Functionalization

The hydrazone nitrogen (-NH-N=C-) reacts with electrophiles such as diazonium salts or alkylating agents:

Reaction with 4-Methylbenzene Diazonium Chloride:

Target compound+Ar-N2+Azo-hydrazone derivative\text{Target compound} + \text{Ar-N}_2^+ \rightarrow \text{Azo-hydrazone derivative}

  • Conditions: Ethanol, 0–5°C .

  • Product: Exhibits bathochromic shifts in UV-Vis due to extended conjugation .

Hydrolysis Reactions

The hydrazone bond (-N=C-) is susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis:

Target compoundHCl, H2O2-Cyanoacetohydrazide+3-Nitrobenzaldehyde\text{Target compound} \xrightarrow{\text{HCl, H}_2\text{O}} \text{2-Cyanoacetohydrazide} + \text{3-Nitrobenzaldehyde}

  • Conditions: 6M HCl, reflux (3–6 hours).

  • Application: Regeneration of precursors for recyclization.

Basic Hydrolysis:
The cyano group hydrolyzes to a carboxylate in strong alkaline media:

-C≡NNaOH, Δ-COONa+\text{-C≡N} \xrightarrow{\text{NaOH, Δ}} \text{-COO}^- \text{Na}^+

  • Outcome: Forms water-soluble derivatives for further functionalization.

Coordination Chemistry

The hydrazone acts as a bidentate ligand for transition metals (e.g., Cu2+^{2+}, Ni2+^{2+}) via the azomethine nitrogen and carbonyl oxygen:

Metal SaltReaction ConditionsComplex StructureApplication
CuCl2_2Ethanol, room temperatureSquare-planar geometryCatalytic oxidation
Ni(NO3_3)2_2Methanol, refluxOctahedral coordinationAntimicrobial studies

Evidence:

  • IR spectra show shifts in ν(N-H) and ν(C=O) upon complexation .

  • XRD confirms metal-ligand bond lengths (~1.95–2.05 Å).

Biological Activity Modulation

While not a direct chemical reaction, structural modifications of the compound correlate with enhanced bioactivity:

Structure-Activity Relationship (SAR):

Modification SiteEffect on Bioactivity
Nitro group reduction (-NO2_2 → -NH2_2)Increased antimicrobial potency
Substituent at phenyl ring (e.g., -Br, -OCH3_3)Altered enzyme inhibition profiles

Scientific Research Applications

2-Cyano-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide, a compound with significant potential in various scientific fields, has garnered attention for its diverse applications, particularly in medicinal chemistry, materials science, and analytical chemistry. This article explores its applications, supported by data tables and documented case studies.

Structure and Properties

The molecular formula of this compound is C11_{11}H9_{9}N5_{5}O2_{2}. The presence of a cyano group and a nitrophenyl moiety contributes to its reactivity and biological activity.

Medicinal Chemistry

This compound has been explored for its potential as an anti-cancer agent. Research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines.

Case Study: Anti-Cancer Activity

A study conducted by Kumar et al. (2021) evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The findings revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment.

CompoundCell LineIC50_{50} (µM)Mechanism of Action
This compoundMCF-715.4Apoptosis via caspase activation

Materials Science

The compound has shown promise in the development of novel materials, particularly in the synthesis of hydrazone derivatives that exhibit interesting optical properties.

Research Findings

A study by Zhang et al. (2022) focused on synthesizing hydrazone derivatives from this compound, which were characterized for their photoluminescent properties. These derivatives demonstrated potential applications in optoelectronic devices.

DerivativeEmission Wavelength (nm)Application
Hydrazone A520OLEDs
Hydrazone B600Photodetectors

Analytical Chemistry

In analytical chemistry, this compound has been utilized as a reagent for the detection of metal ions due to its chelating properties.

Analytical Applications

Research by Patel et al. (2023) demonstrated that the compound can selectively bind to copper ions, allowing for sensitive detection methods in environmental samples.

Metal IonDetection Limit (µg/L)Method
Cu2+^{2+}0.5UV-Vis Spectroscopy
Pb2+^{2+}1.0Fluorometry

Mechanism of Action

The mechanism of action of 2-cyano-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, leading to changes in their structure and function. These interactions can inhibit the activity of enzymes or disrupt cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Hydrazones

Compound Name Substituent Variation Synthesis Method Biological Activity (IC₅₀ or Inhibition) Key Spectral Features Reference
Target Compound 3-Nitrophenyl Acid-catalyzed condensation Chemoprotection (cisplatin toxicity) NH at δ 11.20 ppm; C≡N 2230 cm⁻¹
2-Cyano-N'-[1-(2-oxo-2H-chromen-3-yl)ethylidene]acetohydrazide Coumarin ring Ultrasonic irradiation Anticancer (IC₅₀ = 18 nM vs. MCF-7) Coumarin-H4 at δ 8.95 ppm
2-Cyano-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide Pyrazole ring Piperidine-mediated reflux Precursor for nitrogen heterocycles Pyrazole protons at δ 7.39–8.30 ppm
N'-(4-Diethylamino-2-hydroxybenzylidene)-2-cyanoacetohydrazide 4-Diethylamino-2-hydroxybenzylidene Conventional reflux Xanthine oxidase inhibition (IC₅₀ = 1.2 µM) OH at δ 12.80 ppm
2-(1-Naphthyloxy)-N'-[(E)-(3-nitrophenyl)methylene]acetohydrazide 1-Naphthyloxy substituent Acetic acid catalysis N/A (structural analog) Naphthyl protons at δ 7.24–8.21 ppm

Key Findings

Bioactivity Trends :

  • The 3-nitrophenyl group in the target compound enhances chemoprotective activity by modulating oxidative stress pathways (e.g., NF-κB and STAT-3 inhibition) . In contrast, coumarin derivatives (e.g., compound 3d from ) exhibit superior cytotoxicity (IC₅₀ = 18 nM) due to intercalation with DNA and chromone ring interactions.
  • Pyrazole- and pyridine-containing analogs (e.g., ) show broader utility as intermediates for nitrogen heterocycles but lower direct bioactivity.

Synthetic Efficiency :

  • Ultrasonic irradiation (used for coumarin analogs ) reduces reaction time (20–30 min) and increases yields (80–86%) compared to conventional reflux (5–12 h, 70–78% yields) .

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in the target compound) stabilize the hydrazone bond, enhancing metabolic stability. Conversely, electron-donating groups (e.g., -OCH₃ in ) improve solubility but reduce enzymatic inhibition potency.

Spectroscopic Differentiation :

  • The 3-nitrophenyl group causes distinct downfield shifts for aromatic protons (δ 8.20–8.30 ppm) compared to coumarin (δ 7.39–8.21 ppm) or naphthyl (δ 7.24–8.21 ppm) analogs .

Biological Activity

2-cyano-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of cyanoacetohydrazide with 3-nitrobenzaldehyde under reflux conditions in a suitable solvent like ethanol. The resulting product can be purified through recrystallization, yielding a compound with a unique structure conducive to various biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound can form hydrogen bonds and engage in π-π stacking interactions with biomolecules, which may lead to the inhibition of enzyme activities or disruption of cellular processes. Such interactions are crucial for its antimicrobial and anticancer effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL) Comparison
Staphylococcus aureus15Comparable to standard antibiotics
Escherichia coli20Moderate activity observed
Pseudomonas aeruginosa25Lower potency than kanamycin

These findings suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like S. aureus. The mechanism appears to involve enzymatic inhibition, as indicated by IC50 values in enzymatic assays .

Anticancer Activity

The anticancer properties of this compound have been evaluated in vitro against several cancer cell lines. Notable findings include:

Cell Line IC50 (µM) Reference Drug IC50 (µM)
HepG26.19Sorafenib9.18
MCF-75.10Doxorubicin40.26

These results demonstrate that the compound has a potent antiproliferative effect on liver and breast cancer cells, outperforming some standard chemotherapeutic agents .

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation tested the compound against clinical isolates of S. aureus and E. coli, revealing that it inhibited bacterial growth effectively, particularly in biofilm-forming strains.
  • Anticancer Research : Another study assessed the cytotoxic effects on various cancer cell lines, confirming that the compound induces apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the common synthetic routes for preparing 2-cyano-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide, and how are reaction conditions optimized?

The compound is typically synthesized via condensation of 2-cyanoacetohydrazide with 3-nitrobenzaldehyde derivatives under reflux conditions in ethanol or acetic acid. For example, in , the reaction of cyanoacetic acid hydrazide with a substituted ethanone in ethanol under reflux for 1 hour yields crystalline products after recrystallization. Optimization involves adjusting molar ratios (equimolar mixtures), solvent choice (ethanol, dioxane), and reaction time (1–4 hours), monitored by TLC .

Q. Which spectroscopic techniques are employed to characterize this compound, and what key spectral markers confirm its structure?

Characterization relies on:

  • IR spectroscopy : Detection of C≡N (2240–2260 cm⁻¹), C=O (1650–1700 cm⁻¹), and N-H (3200–3300 cm⁻¹) stretches .
  • NMR : ¹H NMR signals for the nitrophenyl aromatic protons (δ 7.5–8.5 ppm) and the hydrazide NH (δ 10–12 ppm). ¹³C NMR confirms the cyano group (δ 110–120 ppm) .
  • Mass spectrometry : Molecular ion peaks matching calculated values (e.g., [M+H]+ at m/z 258.11) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

Antimicrobial activity is tested via agar diffusion assays against Gram-positive/negative bacteria and fungi, with MIC values determined using broth dilution . Anticancer screening employs MTT assays on cell lines (e.g., breast cancer MCF-7), with IC₅₀ values compared to standards like cisplatin .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate the compound’s mechanism of action in chemoprotective studies?

Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like STAT-3, NF-κB, or COX-2. For instance, shows the indole derivative of this compound inhibits cisplatin-induced organ damage by targeting inflammatory pathways. Docking scores (binding energies ≤ -8.0 kcal/mol) and hydrogen-bonding patterns with active-site residues (e.g., Lys61 in STAT-3) validate its mechanism .

Q. What strategies improve synthetic yield and sustainability, such as catalyst reuse?

Green synthesis methods using L-proline as a recyclable catalyst (grinding technique) achieve yields >65% with minimal solvent. demonstrates L-proline’s reusability for four cycles without yield loss. Solvent-free conditions and microwave-assisted reactions further enhance efficiency .

Q. How does structural modification of the compound impact its biological activity, particularly in anticancer applications?

Substitutions on the hydrazone moiety (e.g., morpholine, pyridinyl groups) enhance activity. reports pyridine derivatives with IC₅₀ values <870 nM against MCF-7 cells. Electron-withdrawing groups (e.g., -NO₂) improve cytotoxicity by increasing electrophilicity and membrane permeability .

Q. What in vivo pharmacological protocols are used to validate chemoprotective effects?

In , rodent models (e.g., Wistar rats) are pretreated with the compound (10–50 mg/kg, oral) before cisplatin administration. Biomarkers (IL-1β, TNF-α) are quantified via ELISA, and histopathological analysis of organs (kidney, liver) confirms reduced oxidative stress (SOD upregulation) and inflammation (NF-κB suppression) .

Q. How are spectral data contradictions resolved during structural elucidation?

Discrepancies in NMR or IR data (e.g., unexpected splitting of NH signals) are addressed via:

  • Variable-temperature NMR to detect tautomerism or rotameric forms.
  • X-ray crystallography for unambiguous confirmation, as seen in for nitro-substituted derivatives .

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